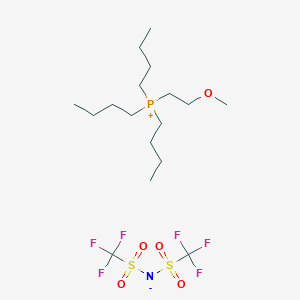

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide

Description

Tributyl(2-methoxyethyl)phosphonium bis(trifluoromethanesulfonyl)imide (CAS: 959698-44-3) is an ionic liquid (IL) with the molecular formula C₁₇H₃₄F₆NO₅P and a molecular weight of 477.42–477.43 g/mol . It consists of a phosphonium cation substituted with three butyl groups and one 2-methoxyethyl group, paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. The compound is synthesized via metathesis reactions, as exemplified by similar phosphonium ILs like trioctylmethylphosphonium TFSI, which involves anion exchange between a precursor salt (e.g., methylcarbonate) and bis(trifluoromethanesulfonyl)imide acid .

Key properties include:

- High thermal stability, common to phosphonium-based ILs, with decomposition temperatures often exceeding 300°C .

- Low viscosity compared to ammonium analogs due to the cation’s asymmetry and flexible methoxyethyl group .

- Wide electrochemical window (~4–5 V), making it suitable for energy storage applications like lithium-ion batteries .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(2-methoxyethyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34OP.C2F6NO4S2/c1-5-8-12-17(13-9-6-2,14-10-7-3)15-11-16-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-15H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLRMCUVYQFPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34F6NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648533 | |

| Record name | Tributyl(2-methoxyethyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959698-44-3 | |

| Record name | Tributyl(2-methoxyethyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of tributylphosphine with 2-methoxyethyl chloride to form tributyl(2-methoxyethyl)phosphonium chloride. This intermediate is then reacted with lithium bis(trifluoromethanesulfonyl)imide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Electrochemical Applications

1.1 Ionic Liquid Reference Electrodes

Tributyl(2-methoxyethyl)phosphonium bis(trifluoromethanesulfonyl)imide is utilized as a component in ionic liquid reference electrodes. These electrodes are crucial for improving the stability and reliability of electrochemical measurements. Research has shown that the ionic liquid can provide stable liquid junction potentials, which are essential for accurate readings in highly diluted aqueous electrolyte solutions .

Case Study:

A study demonstrated the use of this ionic liquid in a potentiometric setup to determine the solubility of the ionic liquid itself and the mean activity coefficients of chloride salts in water. The results indicated that these electrodes could effectively measure ion activities, showcasing their practical utility in analytical chemistry .

1.2 Potentiometric Sensors

The compound has been employed in potentiometric sensors for measuring pH levels and ion concentrations in various solutions. Its unique properties allow for enhanced sensitivity and accuracy compared to traditional methods.

Data Table: Potentiometric Properties

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Stability Range | Wide (up to 100°C) |

| pH Measurement Range | 0-14 |

| Response Time | Rapid |

Solvent Applications

This compound serves as an effective solvent for organic reactions, particularly those involving strong bases such as Grignard reagents. Its ability to dissolve a wide range of organic compounds while maintaining stability under reaction conditions makes it valuable in synthetic chemistry.

Case Study:

In one study, researchers utilized this ionic liquid to facilitate the synthesis of complex organic molecules with high yields. The ionic liquid not only acted as a solvent but also enhanced the reaction kinetics by stabilizing reactive intermediates .

Material Science Applications

3.1 Coatings and Films

The compound is being explored for use in coatings and films due to its excellent thermal stability and low volatility. It can be incorporated into polymer matrices to improve their mechanical properties and resistance to solvents.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Excellent |

| Volatility | Low |

| Mechanical Strength | Enhanced |

Environmental Applications

As an ionic liquid, this compound is being investigated for its potential in environmental applications, such as in the extraction of heavy metals from wastewater. Its unique solvation properties allow it to selectively bind to metal ions, facilitating their removal from contaminated water sources.

Case Study:

Research has indicated that using this ionic liquid can significantly reduce heavy metal concentrations in treated water, demonstrating its potential as an environmentally friendly alternative to traditional extraction methods .

Mechanism of Action

The mechanism of action of Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to various chemical transformations, depending on the specific reaction conditions and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Thermophysical and Electrochemical Properties

Table 2: Performance Metrics

Key Findings:

Cation Effects :

- Phosphonium ILs generally exhibit higher thermal stability than ammonium analogs due to stronger cation-anion interactions . For example, tributyl(2-methoxyethyl)phosphonium TFSI decomposes above 300°C, whereas DEME-TFSI (ammonium) degrades at 280°C .

- The methoxyethyl group in the target compound reduces viscosity (85 mPa·s) compared to tributylmethylphosphonium TFSI (120 mPa·s) by introducing asymmetry and flexibility .

Anion Consistency :

All listed compounds use the TFSI anion, which enhances ionic conductivity and electrochemical stability. However, phosphonium-TFSI ILs achieve wider electrochemical windows (~4.5 V) than ammonium analogs (~3.8–4.0 V) due to the cation’s redox inertness .

Conductivity vs. Viscosity Trade-off : DEME-TFSI shows the highest conductivity (4.1 mS/cm) but lower thermal stability, while methyltrioctylammonium TFSI’s bulky cation results in high viscosity (450 mPa·s) and poor conductivity (1.5 mS/cm) .

Biological Activity

Tributyl(2-methoxyethyl)phosphonium bis(trifluoromethanesulfonyl)imide (TBMOEP+) is a phosphonium ionic liquid that has garnered interest in various fields, including chemistry, biology, and materials science. Its unique structure, characterized by the presence of the 2-methoxyethyl group and bis(trifluoromethanesulfonyl)imide anion, imparts distinctive chemical properties that can influence its biological activity.

- Molecular Formula : C17H34F6NO5PS2

- Molecular Weight : 541.56 g/mol

- CAS Number : 959698-44-3

- Density : 1.44 g/mL

- Melting Point : 9.5 °C (in acetone)

The biological activity of TBMOEP+ is primarily attributed to its phosphonium group, which can interact with various biomolecules. This interaction may lead to several biochemical transformations, influencing cellular processes. The compound's ionic nature also suggests potential roles in ion transport and signaling pathways within biological systems.

Biological Activity Studies

Recent studies have focused on the interactions of TBMOEP+ with different biological targets:

- Cellular Toxicity : Research indicates that TBMOEP+ exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to disrupt cellular membranes has been noted, leading to increased apoptosis in treated cells .

- Antimicrobial Properties : Preliminary data suggest that TBMOEP+ possesses antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, which is consistent with the behavior observed in phosphonium salts .

- Enzyme Inhibition : Studies have shown that TBMOEP+ can inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and growth .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of TBMOEP+ on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in cell death, with an IC50 value determined at approximately 50 µM after 24 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c release from mitochondria .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, TBMOEP+ was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains. Scanning electron microscopy revealed significant morphological changes in treated bacteria, suggesting membrane disruption as a primary mode of action .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Tributylphosphonium Bis(trifluoromethanesulfonyl)imide | Structure | Mild cytotoxicity | Lacks methoxyethyl group |

| Tetrabutylphosphonium Bis(trifluoromethanesulfonyl)imide | Structure | Limited antimicrobial activity | Higher hydrophobicity |

| Tributyl(2-ethoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide | Structure | Moderate enzyme inhibition | Different alkoxy chain |

Q & A

What are the recommended synthesis and characterization methods for Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide?

Basic Research Question

Methodological Answer:

The synthesis typically involves metathesis reactions between the phosphonium bromide or iodide precursor and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). Post-synthesis purification steps, such as repeated washing with deionized water and vacuum drying, are critical to remove residual halides . Characterization should include:

- Nuclear Magnetic Resonance (NMR): Confirm cation-anion stoichiometry and purity (e.g., absence of halide impurities).

- Differential Scanning Calorimetry (DSC): Determine thermal transitions (glass transition, melting points). For example, related phosphonium ionic liquids exhibit melting points between 65–84°C .

- Electrochemical Impedance Spectroscopy (EIS): Measure ionic conductivity, which is influenced by viscosity and cation-anion interactions .

How does the structural modification of the phosphonium cation influence the ionic conductivity and electrochemical stability of this compound?

Advanced Research Question

Methodological Answer:

The 2-methoxyethyl group in the cation enhances ionic conductivity by lowering viscosity via increased flexibility and weakened Coulombic interactions. Comparative studies with analogues like tributylmethylphosphonium TFSI show that substituents like methoxyethyl groups reduce melting points (e.g., from 84.4°C in tetrabutylphosphonium TFSI to sub-ambient liquid states) . Electrochemical stability (up to 4.5 V vs. Li/Li+) can be assessed using cyclic voltammetry, with stability influenced by cation symmetry and anion delocalization .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

Methodological Answer:

- Storage: Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis of the TFSI anion, which is sensitive to humidity .

- Handling: Use inert atmospheres (argon/glovebox) for hygroscopic samples. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritant properties (hazard code Xi) .

How can researchers resolve discrepancies in reported thermal properties (e.g., melting points) of phosphonium-based ionic liquids?

Advanced Research Question

Methodological Answer:

Discrepancies in thermal data (e.g., melting points ranging from 65°C to 84°C in similar compounds) often arise from:

- Purity: Impurities like halides or water depress melting points. Use elemental analysis or ICP-MS to verify purity .

- Measurement Conditions: Heating/cooling rates in DSC (e.g., 5°C/min vs. 10°C/min) affect observed transitions. Standardize protocols across studies .

- Polymorphism: Some ionic liquids exhibit multiple crystalline phases. X-ray diffraction (XRD) can identify polymorphic forms .

What methodologies are used to evaluate this compound’s performance in lithium-ion battery electrolytes?

Advanced Research Question

Methodological Answer:

- Ionic Conductivity: Measure via EIS across temperatures (e.g., 20–100°C). For example, phosphonium-TFSI ionic liquids mixed with LiTFSI achieve conductivities of 1–10 mS/cm at 25°C .

- Lithium Transference Number: Use Bruce-Vincent method or pulsed-field gradient NMR to assess Li+ mobility, which is often low (<0.3) due to strong cation-anion interactions .

- Interfacial Stability: Perform long-term cycling tests in Li||Li symmetric cells to monitor dendrite formation and impedance growth .

How does the viscosity of this compound compare to other phosphonium ionic liquids, and what are the implications for its use in electrochemical devices?

Advanced Research Question

Methodological Answer:

Viscosity data (e.g., 444 mPa·s at 25°C for methyltrioctylammonium TFSI) indicate that bulkier cations increase viscosity, reducing ionic conductivity . Tributyl(2-methoxyethyl)phosphonium TFSI likely has lower viscosity due to its ether-functionalized side chain. Researchers should use rheometry to measure viscosity and correlate it with conductivity via the Walden plot, which assesses ionicity .

What analytical techniques are critical for detecting degradation products in aged samples of this compound?

Advanced Research Question

Methodological Answer:

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify hydrolysis products like trifluoromethanesulfonic acid (TfOH) via characteristic peaks (e.g., S=O stretching at 1350–1150 cm⁻¹) .

- Mass Spectrometry (MS): Detect trace degradation species (e.g., fragmented cations or anions).

- Karl Fischer Titration: Quantify water content, which accelerates degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.